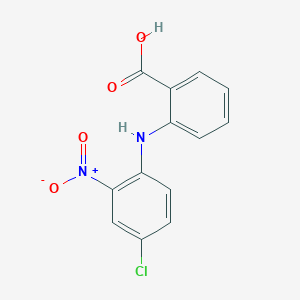

2-((4-Chlor-2-nitrophenyl)amino)benzoesäure

Übersicht

Beschreibung

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, also known as 2-CNPB, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a melting point of 130°C and a molecular weight of 273.59 g/mol. 2-CNPB has been used in a variety of applications including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung ist ein Derivat von Diazepinomicin, das eine potenzielle Antitumoraktivität besitzt . Diazepinomicin ist ein Bis-Benzoxazolderivat, das vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt hat. Das Vorhandensein des 2-((4-Chlor-2-nitrophenyl)amino)benzoesäure-Moleküls könnte zu den Antitumoreigenschaften der Verbindung beitragen.

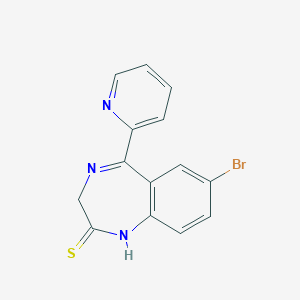

Synthese von Clozapin

This compound ist auch eine Verunreinigung bei der Synthese von Clozapin , einem Antipsychotikum, das zur Behandlung von Schizophrenie eingesetzt wird. Die Struktur der Verbindung deutet darauf hin, dass es sich um ein Nebenprodukt oder ein Zwischenprodukt im Syntheseprozess handeln könnte.

Neurotransmissionsforschung

Die Verbindung wird in der Neurotransmissionsforschung eingesetzt . Neurotransmission ist der Prozess, bei dem Signalmoleküle, die als Neurotransmitter bezeichnet werden, von Neuronen freigesetzt und an die Rezeptoren anderer Neuronen binden und diese aktivieren.

Nozizeptionsforschung

Nozizeption, die Reaktion des sensorischen Nervensystems auf schädliche oder potenziell schädliche Reize, ist ein weiteres Forschungsgebiet, in dem diese Verbindung eingesetzt wird . Sie könnte verwendet werden, um die Schmerzempfindung und -reaktion zu untersuchen.

Forschung zu neurodegenerativen Erkrankungen

Diese Verbindung wird in der Forschung zu verschiedenen neurodegenerativen Erkrankungen wie Alzheimer-, Parkinson- und Huntington-Krankheit eingesetzt . Diese Erkrankungen sind durch den fortschreitenden Verlust der Struktur oder Funktion von Neuronen gekennzeichnet, einschließlich des Absterbens von Neuronen.

Forschung zu psychischen Erkrankungen

This compound wird in der Forschung zu psychischen Erkrankungen wie Depression, Schizophrenie, Sucht, Stress und Angst eingesetzt . Die Verbindung könnte verwendet werden, um die biochemischen Mechanismen zu untersuchen, die diesen Erkrankungen zugrunde liegen.

Schmerz- und Entzündungsforschung

Die Verbindung wird auch in der Forschung zu Schmerz und Entzündungen eingesetzt . Sie könnte verwendet werden, um die Reaktion des Körpers auf Verletzungen und die damit verbundenen Schmerzwege zu untersuchen.

Dopaminrezeptor-Forschung

Diese Verbindung wird in der Forschung zu Dopaminrezeptoren eingesetzt

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known to be a derivative of diazepinomicin, which has potential anticancer activity . It’s also an impurity in the synthesis of Clozapine, an antipsychotic .

Mode of Action

As a derivative of diazepinomicin, it may share similar mechanisms, potentially interacting with DNA or proteins to exert its anticancer effects

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Its solubility in DMSO and methanol suggests it may be absorbed in the body when administered orally

Result of Action

As a potential anticancer agent, it may induce cell death or inhibit cell proliferation in cancer cells .

Biochemische Analyse

Cellular Effects

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIOGPNJFKJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476386 | |

| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60091-87-4 | |

| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

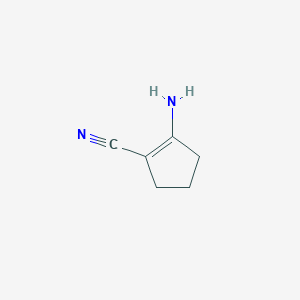

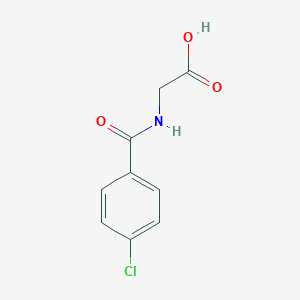

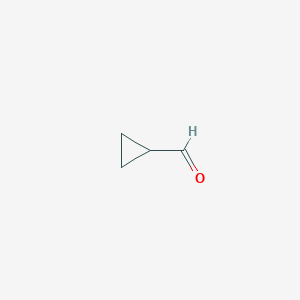

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

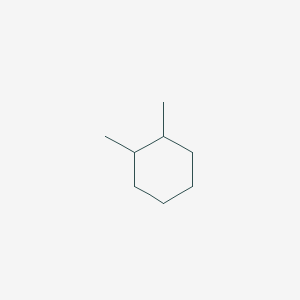

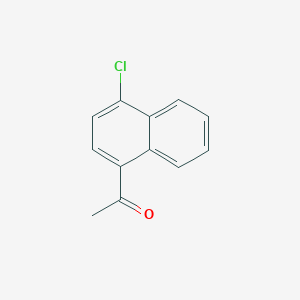

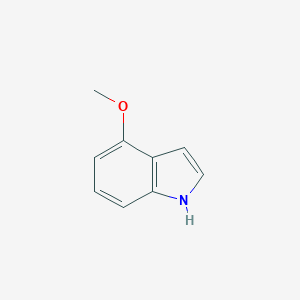

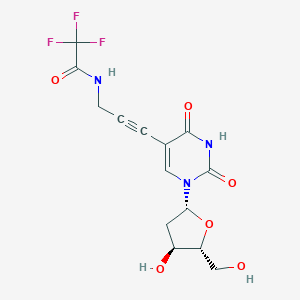

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)

![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)